molecular formula C17H15N3O3 B12915886 N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide CAS No. 84858-15-1

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide

Cat. No.: B12915886
CAS No.: 84858-15-1
M. Wt: 309.32 g/mol
InChI Key: UBDBIHXKKYDQQG-UHFFFAOYSA-N
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Description

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and a formamide group attached to the indole core. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl)formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the formamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

84858-15-1

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]formamide

InChI

InChI=1S/C17H15N3O3/c1-19-15-8-7-13(20(22)23)9-14(15)17(16(19)10-18-11-21)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,18,21)

InChI Key

UBDBIHXKKYDQQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CNC=O)C3=CC=CC=C3

Origin of Product

United States

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